(3Z)-5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
(3Z)-5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a bromine atom, a dimethoxybenzylidene group, and an indolone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for bromination and methoxylation, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, cerium ammonium nitrate in tetrahydrofuran-water mixture.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
(3Z)-5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: A compound with similar bromine and methoxy groups but different core structure.
N’-(2,5-dimethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide: Another compound with a dimethoxybenzylidene group but different heterocyclic core.
Uniqueness
(3Z)-5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific indolone core structure combined with the bromine and dimethoxybenzylidene groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H14BrNO3 |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(2,5-dimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H14BrNO3/c1-21-12-4-6-16(22-2)10(7-12)8-14-13-9-11(18)3-5-15(13)19-17(14)20/h3-9H,1-2H3,(H,19,20)/b14-8- |
InChI Key |
QSRXALDTFFQNQH-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
COC1=CC(=C(C=C1)OC)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
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